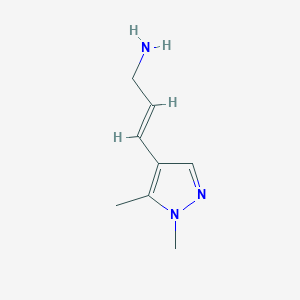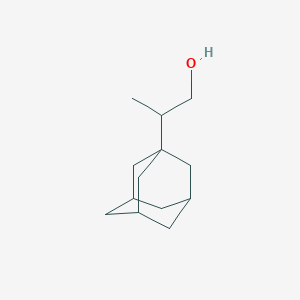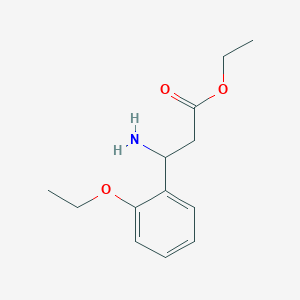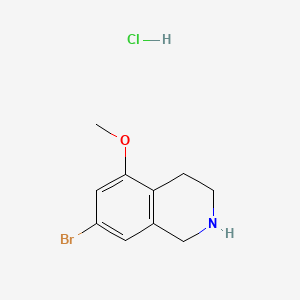
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine is a heterocyclic compound that features a pyrazole ring substituted with dimethyl groups and an allylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate allyl halide under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Oxidation: The allylamine side chain can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allylamine side chain can yield corresponding oxides, while reduction can yield saturated amines.
Aplicaciones Científicas De Investigación
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The allylamine side chain can also play a role in the compound’s biological activity by interacting with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of 3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-amine.
1,3-Dimethyl-1H-pyrazole-4-amine: A structurally similar compound with different substitution patterns.
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: A related compound with a ketone functional group instead of an amine.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and an allylamine side chain. This combination of features gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C8H13N3/c1-7-8(4-3-5-9)6-10-11(7)2/h3-4,6H,5,9H2,1-2H3/b4-3+ |
Clave InChI |
JVFSWODSQFEGFC-ONEGZZNKSA-N |
SMILES isomérico |
CC1=C(C=NN1C)/C=C/CN |
SMILES canónico |
CC1=C(C=NN1C)C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 1-oxa-9-azadispiro[2.0.34.43]undecane-9-carboxylate](/img/structure/B13570747.png)






![1-(1,3-Dioxoisoindolin-2-YL) 4-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13570791.png)






